4-Fluoropyridin-2-ol

Übersicht

Beschreibung

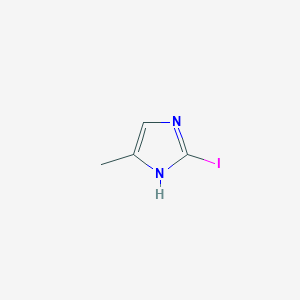

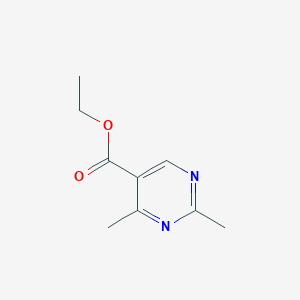

4-Fluoropyridin-2-ol is a chemical compound with the molecular formula C5H4FNO. It has a molecular weight of 113.09 . The IUPAC name for this compound is 4-fluoropyridin-2 (1H)-one .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C5H4FNO/c6-4-1-2-7-5 (8)3-4/h1-3H, (H,7,8) .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 296.1±20.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 132.9±21.8 °C .Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

Fluorpyridine, einschließlich 4-Fluoropyridin-2-ol, werden bei der Synthese von fluorierten Pyridinen verwendet . Das Vorhandensein starker elektronenziehender Substituenten im aromatischen Ring verleiht Fluoropyridinen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften . Sie weisen eine verringerte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .

Landwirtschaftliche Anwendungen

Fluorpyridine, wie z. B. This compound, werden bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften eingesetzt . Die Einführung von Fluoratomen in Leitstrukturen ist eine der allgemein nützlichsten chemischen Modifikationen .

Pharmazeutische Anwendungen

Etwa 10 % des Gesamtumsatzes von Arzneimitteln, die derzeit zur medizinischen Behandlung eingesetzt werden, entfallen auf Medikamente, die ein Fluoratom enthalten . Die hohe Verfügbarkeit von fluorierten synthetischen Bausteinen und wirksamen Fluorierungsreagenzien hat die Entwicklungen in diesem Bereich beschleunigt .

Synthese von Herbiziden und Insektiziden

Fluorpyridine wurden als Ausgangsmaterialien für die Synthese einiger Herbizide und Insektizide verwendet .

Radiobiologie

Es werden auch Methoden zur Synthese von F-18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs und anderen biologisch aktiven Verbindungen vorgestellt . Dies stellt ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen dar .

Materialwissenschaften

Im Bereich der Materialwissenschaften kann this compound als Baustein bei der Synthese komplexerer Materialien verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

It’s worth noting that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving bioavailability .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have diverse effects depending on the specific compound and biological context .

Action Environment

The synthesis of fluoropyridines often involves specific environmental conditions, such as temperature .

Biochemische Analyse

Biochemical Properties

4-Fluoropyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyridin-2-ol 5-monooxygenase, which is involved in the hydroxylation of pyridine derivatives . This interaction is essential for the conversion of pyridin-2-ol into its hydroxylated forms, which are important intermediates in various metabolic pathways. Additionally, this compound can act as a substrate for other enzymes, leading to the formation of different fluorinated metabolites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridin-2-ol 5-monooxygenase, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRUCRGHYLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320546 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96530-75-5 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)